molecular formula C14H10F4O2 B8193885 (3'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol

(3'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8193885
M. Wt: 286.22 g/mol
InChI Key: QVAGBGMZXVMRNA-UHFFFAOYSA-N
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Description

(3’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of a trifluoromethoxy group and a fluorine atom on a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. The use of advanced trifluoromethoxylation reagents has facilitated the industrial synthesis of such compounds, making them more accessible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and fluorine atom can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-methoxyphenyl)methanol: Similar in structure but lacks the trifluoromethoxy group.

    (3’-Fluoro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness

(3’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both the trifluoromethoxy group and the fluorine atom on the biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

[3-(3-fluorophenyl)-5-(trifluoromethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-12-3-1-2-10(6-12)11-4-9(8-19)5-13(7-11)20-14(16,17)18/h1-7,19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAGBGMZXVMRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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